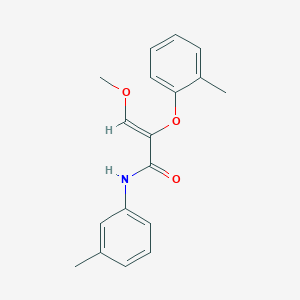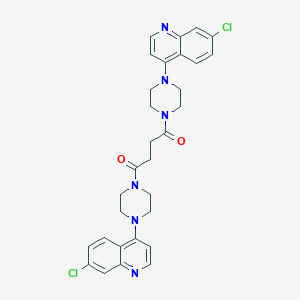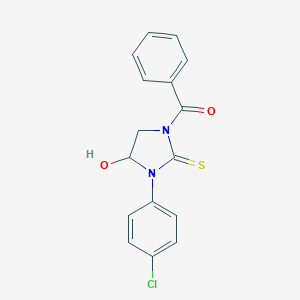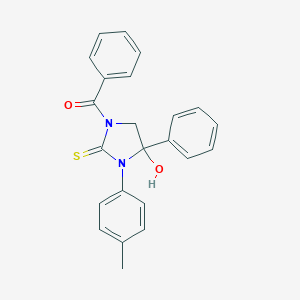
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DIBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DIBS is a sulfonamide-based compound that contains both iodine and methoxy groups, making it an ideal candidate for various applications in biochemistry and pharmacology.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells and has been used as a potential anticancer agent. Additionally, this compound has been used as a tool to study the role of carbonic anhydrase in various physiological processes, including respiration, acid-base balance, and ion transport.
作用機序
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the concentration of bicarbonate in the body, which can lead to metabolic acidosis. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it an ideal tool for studying the role of this enzyme in various physiological processes. This compound has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, this compound has some limitations for lab experiments. It has been found to be unstable in aqueous solutions, which can limit its use in some experiments. Additionally, this compound has been shown to have low solubility in some organic solvents, which can make it difficult to prepare solutions of the compound.
将来の方向性
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide in scientific research. One potential application is the development of new cancer therapies based on the anticancer properties of this compound. Additionally, this compound could be used to study the role of carbonic anhydrase in various physiological processes, including the regulation of acid-base balance and ion transport. Further research could also be conducted to improve the stability and solubility of this compound, making it a more versatile tool for lab experiments.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the reaction of 2,4-dimethoxyaniline with iodine and sulfur dioxide, followed by the reaction with sodium methoxide and p-toluenesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
特性
分子式 |
C15H16INO5S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16INO5S/c1-20-10-4-6-13(15(8-10)22-3)17-23(18,19)11-5-7-14(21-2)12(16)9-11/h4-9,17H,1-3H3 |
InChIキー |
BVDRCJFFEZMDDW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
正規SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)





